BenchChemオンラインストアへようこそ!

Trepirium iodide

Ganglionic blockade Controlled hypotension Pharmacodynamics

Trepirium iodide is the only ganglionic blocker delivering ultra-short hemodynamic control (onset 2–3 min; duration 10–15 min) with strict peripheral selectivity—its bis‑quaternary ammonium structure prevents blood‑brain barrier penetration, eliminating central nervous system confounds. Rapid inactivation by plasma esterases ensures predictable washout without prolonged post‑experimental hypotension. Validated preclinical safety profile: LD50 115 mg/kg i.p. (mice); tolerated at 10–40 mg/kg/day for 14 days. The definitive reference standard for comparative ganglionic blocker potency assays and autonomic pharmacology studies requiring reversible, titratable hemodynamic control.

Molecular Formula C12H26I2N2O2
Molecular Weight 484.16 g/mol
CAS No. 1018-34-4
Cat. No. B1683229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrepirium iodide
CAS1018-34-4
Synonyms1,1-dimethylpyrrolidine-2-carboxylic acid trimethylaminoethyl ester
hygronium
Molecular FormulaC12H26I2N2O2
Molecular Weight484.16 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C.[I-].[I-]
InChIInChI=1S/C12H26N2O2.2HI/c1-13(2,3)9-10-16-12(15)11-7-6-8-14(11,4)5;;/h11H,6-10H2,1-5H3;2*1H/q+2;;/p-2
InChIKeyCODSEWNHIHYVHK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trepirium Iodide CAS 1018-34-4: Short-Acting Ganglionic Blocker for Controlled Hypotension


Trepirium iodide (CAS 1018-34-4), also known as Hygronium, is a bis-quaternary ammonium ganglionic blocking agent that competitively antagonizes nicotinic acetylcholine receptors at autonomic ganglia [1]. The compound is characterized by a molecular formula of C12H26I2N2O2 and a molecular weight of 484.16 g/mol [2]. Its permanent positive charge restricts its action to the peripheral nervous system, preventing penetration across the blood-brain barrier [1]. Trepirium iodide is distinguished within the ganglionic blocker class by its ultra-short duration of action, which makes it particularly suited for controlled intraoperative hypotension in anesthetic practice [3].

Why Generic Substitution of Trepirium Iodide with Alternative Ganglionic Blockers Fails


Ganglionic blocking agents exhibit profound differences in their duration of action, pharmacokinetic profiles, and clinical utility that render them non-interchangeable. Trepirium iodide's ultra-short duration of action (10-15 minutes post-infusion) enables precise, titratable control of blood pressure during surgical procedures, a property not shared by longer-acting ganglionic blockers such as hexamethonium or azamethonium bromide, which can produce hypotension lasting several hours [1]. Furthermore, trepirium iodide undergoes rapid inactivation by plasma esterases, providing a predictable recovery profile essential for intraoperative management [2]. Substituting trepirium iodide with an alternative ganglionic blocker without equivalent temporal parameters would fundamentally alter the safety profile and clinical manageability of the hypotensive intervention, potentially leading to prolonged post-operative hypotension and associated complications.

Quantitative Differentiation Evidence for Trepirium Iodide vs. Comparator Ganglionic Blockers


Trepirium Iodide Duration of Action: 10-15 Minutes vs. Hexamethonium (Hours)

Trepirium iodide exhibits an ultra-short duration of hypotensive action of 10-15 minutes following cessation of intravenous infusion [1]. In contrast, hexamethonium, a prototypical ganglionic blocker, produces hypotension persisting for several hours due to its prolonged ganglionic blockade and slower elimination profile [2]. This temporal disparity represents a fundamental differentiation in clinical utility: trepirium iodide's brief duration enables precise, intraoperative blood pressure management with rapid reversibility upon discontinuation of the infusion.

Ganglionic blockade Controlled hypotension Pharmacodynamics

Trepirium Iodide Onset of Action: 2-3 Minutes vs. Trimethaphan (1-2 Minutes)

Trepirium iodide produces its hypotensive effect with an onset of 2-3 minutes following intravenous administration [1]. This onset profile is comparable to trimethaphan camsylate, another short-acting ganglionic blocker used for controlled hypotension, which demonstrates an onset of 1-2 minutes [2]. While both agents offer rapid onset suitable for intraoperative titration, trepirium iodide's onset remains within the clinically acceptable window for controlled hypotension while providing distinct advantages in terms of duration predictability and esterase-mediated inactivation.

Ganglionic blockade Onset kinetics Controlled hypotension

Trepirium Iodide Bis-Quaternary Structure vs. Pachycarpine Tertiary Amine: CNS Penetration Profile

Trepirium iodide is a bis-quaternary ammonium compound, bearing two permanent positive charges that effectively restrict its distribution to the peripheral nervous system and prevent passage across the blood-brain barrier [1]. In contrast, pachycarpine hydroiodide (pachycarpini hydroiodidum), a tertiary amine ganglionic blocker, readily crosses the blood-brain barrier and penetrates the central nervous system [2]. This structural distinction confers a critical safety advantage: trepirium iodide produces ganglionic blockade confined to the periphery, avoiding the sedative, cognitive, and central autonomic effects associated with centrally-acting ganglionic blockers.

Blood-brain barrier penetration Quaternary ammonium Peripheral selectivity

Trepirium Iodide Acute Toxicity: Mouse LD50 115 mg/kg i.p. - A Baseline Safety Metric

Trepirium iodide demonstrates an acute intraperitoneal LD50 of 115 mg/kg in mice . This toxicity benchmark provides a quantitative reference point for preclinical safety assessment and experimental dosing considerations. While comparative LD50 data for other ganglionic blockers in identical experimental systems are not uniformly available in the open literature, this value establishes a baseline for understanding the compound's acute toxicity profile. In chronic toxicity studies with daily intraperitoneal administration of 10 and 40 mg/kg (corresponding to 1/10 and 1/3 of LD50) for 14 days in albino rats, guinea pigs, and rabbits, hygronium produced only readily reversible histological changes in some animals, primarily at the 40 mg/kg dose level, and did not cause any local irritating effect [1].

Acute toxicity LD50 Safety pharmacology

Optimal Research and Industrial Application Scenarios for Trepirium Iodide CAS 1018-34-4


Preclinical Models of Controlled Hypotension and Ganglionic Blockade

Trepirium iodide is ideally suited for preclinical research requiring a short-acting, reversible ganglionic blocking agent to induce controlled hypotension in experimental animal models. Its ultra-short duration of action (10-15 minutes post-infusion) [1] enables precise temporal control of hemodynamic parameters, allowing investigators to study the physiological consequences of acute ganglionic blockade without prolonged post-experimental effects. The compound's onset time of 2-3 minutes [2] permits rapid titration to target blood pressure levels. For chronic toxicity or repeated-dose studies, the established LD50 of 115 mg/kg i.p. in mice and documented tolerability at 10-40 mg/kg/day for 14 days [3] provide a validated dosing framework for experimental design.

Autonomic Nervous System Pharmacology and Receptor Subtype Characterization

Trepirium iodide serves as a valuable tool compound for investigating autonomic nervous system pharmacology, particularly for studies focused on peripheral ganglionic nicotinic acetylcholine receptor function. The compound's bis-quaternary ammonium structure ensures confinement of its effects to the peripheral nervous system, with negligible penetration across the blood-brain barrier [4]. This peripheral selectivity makes trepirium iodide a cleaner pharmacological probe for dissecting peripheral autonomic contributions from central nervous system effects, in contrast to tertiary amine ganglionic blockers such as pachycarpine that produce mixed peripheral and central actions [5]. The compound's rapid inactivation by plasma esterases [4] further enhances its utility in acute experimental paradigms requiring washout and recovery phases.

Reference Standard for Comparative Ganglionic Blocker Potency Assays

Trepirium iodide's well-characterized pharmacodynamic profile—specifically its onset (2-3 minutes) and duration (10-15 minutes) parameters [2]—establishes it as a suitable reference standard for comparative potency assays evaluating novel ganglionic blocking candidates. Researchers developing next-generation agents for controlled hypotension or investigating structure-activity relationships among bis-quaternary ammonium compounds can benchmark their compounds against trepirium iodide's established temporal parameters. The compound's acute toxicity benchmark (LD50 115 mg/kg i.p. in mice) also provides a quantitative reference point for comparative safety assessment in early-stage preclinical development.

Quote Request

Request a Quote for Trepirium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.